molecular formula C15H19NO4 B13652675 Z-1,2-cis-ACHC-OH

Z-1,2-cis-ACHC-OH

Cat. No.: B13652675
M. Wt: 277.31 g/mol
InChI Key: RPJMLWMATNCSIS-QWHCGFSZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Z-1,2-cis-ACHC-OH can be synthesized from cis-2-amino-1-cyclohexanecarboxylic acid and benzyl chloroformate . The reaction involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the desired product through cyclization and subsequent purification steps. The reaction conditions typically include the use of organic solvents, such as dichloromethane, and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques, such as recrystallization and chromatography, to obtain the final product with a purity of ≥99%.

Chemical Reactions Analysis

Types of Reactions

Z-1,2-cis-ACHC-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Comparison with Similar Compounds

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

(1S,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m0/s1

InChI Key

RPJMLWMATNCSIS-QWHCGFSZSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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